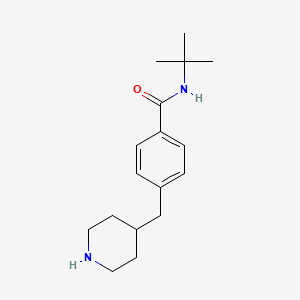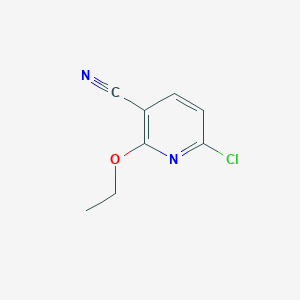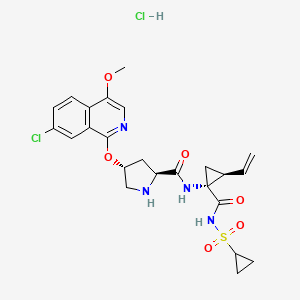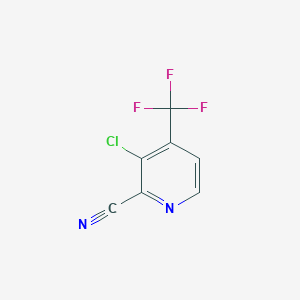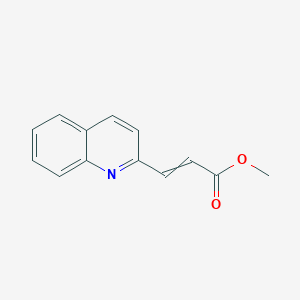
Methyl 3-quinolin-2-ylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-quinolin-2-ylprop-2-enoate is an organic compound with the molecular formula C13H11NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-quinolin-2-ylprop-2-enoate typically involves the reaction of quinoline derivatives with appropriate esterifying agents. One common method is the condensation of quinoline-3-carbaldehyde with methyl acrylate in the presence of a base, such as sodium methoxide, under reflux conditions. This reaction yields this compound as the main product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or other transition metals may be employed to improve reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-quinolin-2-ylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into quinoline-3-ylpropanoate derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-ylpropanoate derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
Methyl 3-quinolin-2-ylprop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-quinolin-2-ylprop-2-enoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Methyl quinoline-3-carboxylate: A similar ester derivative with different reactivity and applications.
Quinoline-3-carbaldehyde: An intermediate in the synthesis of various quinoline derivatives.
Uniqueness
Methyl 3-quinolin-2-ylprop-2-enoate is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its conjugated system and ester functional group make it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Propriétés
Numéro CAS |
81124-46-1 |
|---|---|
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
methyl 3-quinolin-2-ylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)9-8-11-7-6-10-4-2-3-5-12(10)14-11/h2-9H,1H3 |
Clé InChI |
JZHPAMDTRMIGJP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC1=NC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



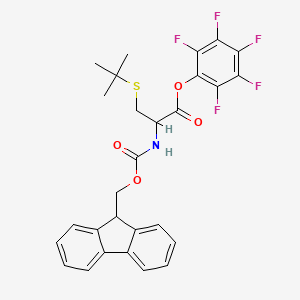
![N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]-4-[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B13980737.png)

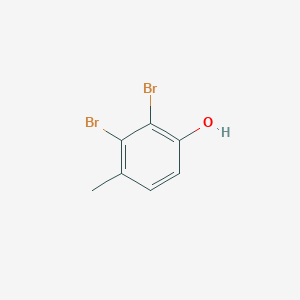
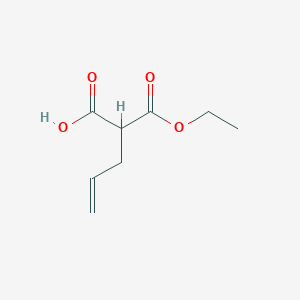
![2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B13980752.png)
